molecular formula C10H18 B8539430 1-Isobutyl-1-cyclohexene CAS No. 3983-03-7

1-Isobutyl-1-cyclohexene

Cat. No.: B8539430
CAS No.: 3983-03-7
M. Wt: 138.25 g/mol
InChI Key: NQIVPQHOBXSALG-UHFFFAOYSA-N
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Description

1-Isobutyl-1-cyclohexene (C10H18, CAS Registry Number: 3983-03-7) is an unsaturated cyclic hydrocarbon of significant interest in advanced organic synthesis and pharmaceutical R&D . Its core structure serves as a key synthetic intermediate; notably, its acetic acid derivatives have been investigated for their potential therapeutic applications, including as fibrinolytic and antithrombotic agents . These derivatives, formed via reactions such as the Reformatsky process, can feature various functional groups including alkoxyl, hydroxyl, and primary amino groups, or be incorporated into heterocyclic systems like pyrrolidine and piperazine, greatly expanding their utility in medicinal chemistry . The compound is also a precursor to other valuable structures, such as 4-(Isobutyl)-1-cyclohexene-1-acetonitrile (CAS 67674-39-9) and various propanoic acid derivatives, which are building blocks for further chemical exploration . As a specialty chemical, this compound offers researchers a versatile scaffold for the development of novel compounds and materials. This product is intended For Research Use Only.

Properties

CAS No.

3983-03-7

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-(2-methylpropyl)cyclohexene

InChI

InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h6,9H,3-5,7-8H2,1-2H3

InChI Key

NQIVPQHOBXSALG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes molecular data for selected cyclohexene derivatives:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents CAS Number Source
1-Isocyanocyclohexene C₇H₉N 107.156 Isocyanide (-NC) 1121-57-9
1-Acetylcyclohexene C₈H₁₂O 124.18 Acetyl (-COCH₃) 13612
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₃NO₂ 167.21 Amino (-NH₂), Ester (-COOEt) Not provided
1-Ethynyl-1-cyclohexanol C₈H₁₀O 122.16 Ethynyl (-C≡CH), Hydroxyl (-OH) 78-27-3
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexene C₁₅H₂₄ 204.35 Methyl, branched alkyl chain 67649-66-5

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NC, -COCH₃): 1-Isocyanocyclohexene (mass 107.16 g/mol) and 1-Acetylcyclohexene (124.18 g/mol) exhibit lower molecular masses compared to alkyl-substituted derivatives like 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexene (204.35 g/mol) . Functional Group Reactivity: The isocyanide group in 1-Isocyanocyclohexene is highly reactive in metal coordination and cycloaddition reactions, whereas the acetyl group in 1-Acetylcyclohexene may enhance electrophilicity at the α-carbon .
Stability and Hazard Profiles
  • 1-Ethynyl-1-cyclohexanol: Classified as hazardous (Revision 1, 2024) due to its ethynyl group, which poses flammability risks. Requires handling under inert atmospheres .
  • 1-Cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene: No significant hazards reported, but safety sheets recommend medical consultation upon exposure .

Preparation Methods

Reaction Mechanism and Catalysts

Dismutation catalysts typically comprise supported transition metals such as palladium or ruthenium on alumina or silica substrates. For example, palladium(II) nitrite on alumina has been employed under nitrogen-purged conditions at elevated temperatures (250–300°C). The catalyst facilitates the redistribution of alkyl groups between the vinylcyclohexene and isoolefin, favoring the formation of IBCH.

Optimization of Reaction Conditions

Key parameters influencing IBCH yield include:

  • Temperature : Optimal ranges between 280°C and 320°C to balance reaction kinetics and catalyst stability.

  • Pressure : Subatmospheric pressures (0.1–0.5 atm) minimize side reactions like polymerization.

  • Molar Ratios : A 1:1 molar ratio of vinylcyclohexene to isoolefin maximizes IBCH selectivity while reducing dimerization by-products.

Alternative Synthetic Routes and By-Product Management

By-Products and Separation Challenges

The dismutation reaction generates secondary olefins and traces of isobutylcyclohexane, which complicate purification due to similar boiling points. For instance, isobutylcyclohexane (boiling point ~165°C) co-distills with IBCH (~170°C), necessitating advanced fractional distillation or chromatographic techniques.

Industrial-Scale Production and Catalytic Systems

Palladium-Based Catalysts

A commercial 5% palladium/alumina catalyst demonstrated robust performance in continuous-flow reactors, achieving IBCH yields exceeding 85% at a liquid hourly space velocity (LHSV) of 1.0. Catalyst longevity is maintained through periodic regeneration under oxygen-nitrogen atmospheres to remove carbonaceous deposits.

Table 1: Performance of Palladium Catalysts in IBCH Synthesis

Catalyst CompositionTemperature (°C)LHSVIBCH Yield (%)By-Products (%)
5% Pd/Al₂O₃3001.087.212.8
3% Ru/SiO₂2900.878.521.5

Solvent and Inert Gas Effects

Hydrocarbon solvents like hexane or cyclohexane improve reactant miscibility and heat transfer. Nitrogen co-feeding prevents catalyst oxidation and stabilizes reactive intermediates.

Emerging Methodologies and Comparative Analysis

Biomimetic Approaches

Recent studies identify 1-Isobutyl-1-cyclohexene as a volatile organic compound emitted by wetland plants like Cyperus rotundus. While natural production is negligible for industrial purposes, biosynthetic pathways involving terpene synthases offer exploratory avenues for green chemistry applications.

Economic and Environmental Considerations

Traditional alkali metal catalysts (e.g., potassium/sodium eutectics) are being phased out due to high costs, flammability, and short operational lifespans . Transition metal catalysts present safer, more sustainable alternatives with comparable efficacy.

Q & A

Q. What are the best practices for reporting synthetic yields and purity in publications?

  • Methodological Answer :
  • Yield Calculation : Report isolated yields (not theoretical) and provide NMR integration data for purity.
  • Supporting Information : Include raw chromatograms (HPLC/GC), NMR spectra with peak assignments, and elemental analysis (C, H, N) .
  • Reproducibility : Disclose batch-to-batch variability and provide at least three independent experimental replicates .

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